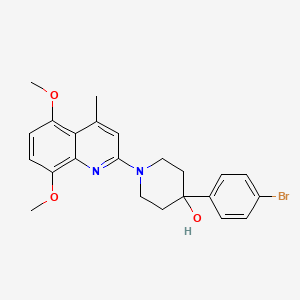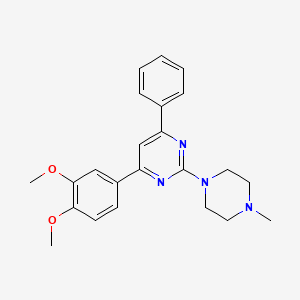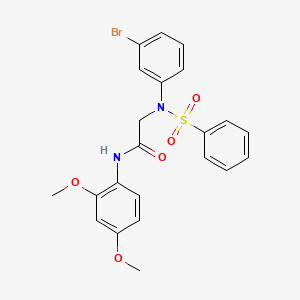
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the modulation of certain neurotransmitters in the brain. This compound has been found to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to modulate the release of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have a significant impact on the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol in lab experiments include its potency, selectivity, and well-characterized mechanism of action. However, there are also some limitations to its use, including its relatively short half-life in vivo and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. Another area of interest is the use of this compound as a tool in neuroscience research, particularly in the study of the role of dopamine in reward and motivation. Finally, there is potential for the development of novel drug delivery systems that could increase the effectiveness and duration of action of this compound in vivo.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been achieved using various methods. One of the most commonly used methods involves the reaction of 5,8-dimethoxy-4-methyl-2-quinolinone with 4-bromoaniline in the presence of sodium hydride and 1,4-dibromobutane. The resulting product is then reduced using sodium borohydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been extensively used in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-15-14-20(25-22-19(29-3)9-8-18(28-2)21(15)22)26-12-10-23(27,11-13-26)16-4-6-17(24)7-5-16/h4-9,14,27H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZHJHJTFYWFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(cyclopropylcarbonyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000769.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)

![1-[(4-bromophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5000845.png)
![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5000865.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5000888.png)